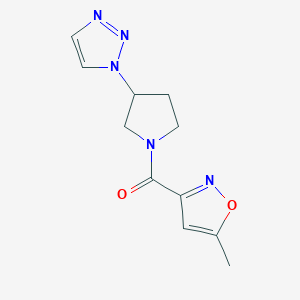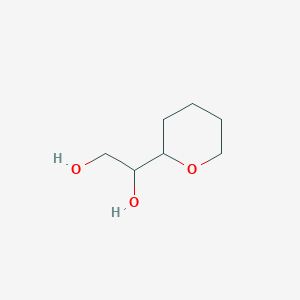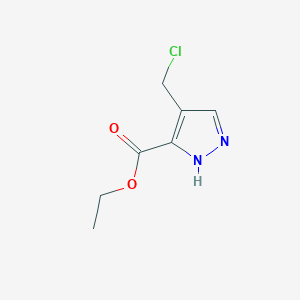
(3-(1H-1,2,3-三唑-1-基)吡咯啉-1-基)(5-甲基异噁唑-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two heterocyclic rings: an isoxazole ring and a 1,2,3-triazole ring. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. These rings are known to impart various biological activities to the compounds that contain them .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the formation of the isoxazole and 1,2,3-triazole rings. The 1,2,3-triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition, also known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The presence of multiple nitrogen atoms in the 1,2,3-triazole ring could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitrogen atoms in the 1,2,3-triazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .科学研究应用
Drug Discovery
1,2,3-Triazoles have garnered attention in drug development due to their unique properties. This compound’s structural resemblance to amide bonds makes it an attractive scaffold for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been extensively studied. Researchers have developed various methodologies, including “click chemistry,” to access this scaffold. Click chemistry allows efficient and straightforward assembly of complex molecules. The 1,2,3-triazole motif serves as a versatile building block in organic synthesis .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer science. They can be incorporated into polymer backbones or used as functional groups for post-polymerization modifications. These modified polymers exhibit enhanced properties, such as improved solubility, stability, and reactivity .
Supramolecular Chemistry
Supramolecular assemblies based on 1,2,3-triazoles play a crucial role in host-guest interactions, molecular recognition, and self-assembly. These structures contribute to the development of functional materials and sensors .
Bioconjugation and Chemical Biology
Researchers utilize 1,2,3-triazoles for bioconjugation, linking biomolecules (such as proteins, peptides, or nucleic acids) to other entities. The click chemistry approach facilitates site-specific labeling and modification of biomolecules. Additionally, 1,2,3-triazoles serve as bioisosteres, enhancing drug properties .
Fluorescent Imaging and Materials Science
Fluorescent probes containing 1,2,3-triazoles enable cellular imaging and diagnostics. Their stability, low toxicity, and tunable properties make them valuable tools in biological research. Furthermore, 1,2,3-triazoles contribute to the development of functional materials, such as luminescent polymers and metal-organic frameworks .
作用机制
未来方向
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHMIRSVPZOCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)
![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)
![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)


![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

